molecular formula C24H20ClN5O2S B2815265 N-(3-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899760-85-1

N-(3-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2815265
CAS No.: 899760-85-1
M. Wt: 477.97
InChI Key: VGNOYPFPUWOADX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. Its structure includes a 3-chlorophenyl group at the 5-position and a 4-isopropylbenzenesulfonyl moiety at the 3-position (Figure 1).

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-15(2)16-10-12-19(13-11-16)33(31,32)24-23-27-22(26-18-7-5-6-17(25)14-18)20-8-3-4-9-21(20)30(23)29-28-24/h3-15H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNOYPFPUWOADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 899760-85-1

This compound features a triazole ring fused with a quinazoline structure, which is known to exhibit various pharmacological properties.

Research has indicated that compounds with similar structures often interact with specific biological targets such as enzymes and receptors. For instance:

  • TLR7/8 Antagonism : The compound has been noted for its antagonistic effects on Toll-like receptors (TLR7/8), which play a crucial role in immune response modulation. This suggests potential applications in inflammatory diseases and autoimmune disorders .

Antimicrobial Activity

Studies have demonstrated that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. The compound's structural features may enhance its ability to inhibit bacterial growth and combat infections.

Anti-inflammatory Effects

Research indicates that similar compounds can inhibit lipoxygenase (LOX) activity, an enzyme involved in the inflammatory response. Molecular docking studies have shown strong affinities for LOX, suggesting that this compound could serve as an anti-inflammatory agent .

Cytotoxicity Against Cancer Cells

Recent investigations into the cytotoxic effects of triazoloquinazolines have revealed promising results against various cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells : Compounds similar to this compound have demonstrated IC50 values indicating potent cytotoxicity against MCF-7 cells .

Case Studies and Research Findings

Study FocusFindings
TLR7/8 Antagonism Significant reduction in inflammatory markers in vitro .
Antimicrobial Activity Inhibition of bacterial growth in clinical isolates .
Cytotoxicity IC50 values of 6.2 μM against colon carcinoma HCT-116 cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on structural variations, synthesis, and biological activity.

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Triazolo[1,5-a]quinazoline 3-(4-isopropylbenzenesulfonyl), 5-(3-ClPh) Under investigation
N-(3-Chlorophenyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine (Compound 93) Triazolo[1,5-a]pyrimidine 5-methyl, 7-(3-ClPh) Antimalarial (Pf inhibitors)
5-Chloro-2-methylsulfonyl-triazolo[1,5-a]quinazoline Triazolo[1,5-a]quinazoline 2-(methylsulfonyl), 5-Cl Crystallographic stability study

Key Insight : Replacing the quinazoline core with pyrimidine (as in ) reduces ring size and alters electronic properties, impacting target specificity. Triazoloquinazolines generally exhibit enhanced planarity, favoring intercalation with biological targets like DNA or enzymes .

Substituent Effects on Activity

A. Sulfonyl Group Variations
Compound Name Sulfonyl Group Activity/Notes Reference
Target Compound 4-isopropylbenzenesulfonyl Potential kinase inhibition
3-(2,5-Dimethylbenzenesulfonyl)-triazoloquinazoline () 2,5-dimethylbenzenesulfonyl Improved lipophilicity
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-triazoloquinazoline () Benzenesulfonyl Ethoxy group enhances solubility

Key Insight : Bulky sulfonyl groups (e.g., 4-isopropyl) enhance hydrophobic interactions in protein binding pockets, while electron-withdrawing substituents (e.g., methyl) modulate reactivity .

B. Aromatic Amine Modifications
Compound Name Amine Group Activity/Notes Reference
Target Compound 3-chlorophenyl Halogen bonding potential
N-(4-isopropylphenyl)-triazoloquinazoline () 4-isopropylphenyl Steric hindrance reduces activity
N-(2-methoxy-5-methylphenyl)-triazoloquinazoline () 2-methoxy-5-methylphenyl Methoxy group improves metabolic stability

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